Carbobenzyloxy-D,L-hexafluorovaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxy-D,L-hexafluorovaline is typically synthesized through the reaction of hexafluorovaline with benzyl chloroformate in the presence of a base . The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-D,L-hexafluorovaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the carbobenzyloxy group, yielding hexafluorovaline.
Substitution: It can undergo nucleophilic substitution reactions where the carbobenzyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of hexafluorovaline.
Reduction: Hexafluorovaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbobenzyloxy-D,L-hexafluorovaline has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for carbobenzyloxy-D,L-hexafluorovaline involves its role as a protecting group. It protects amine groups during chemical synthesis, preventing unwanted reactions at these sites . The carbobenzyloxy group can be removed via catalytic hydrogenation, revealing the free amine for further reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H11F6NO4 |
---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C13H11F6NO4/c14-12(15,16)9(13(17,18)19)8(10(21)22)20-11(23)24-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,23)(H,21,22) |
InChI Key |
OVXHEIJQTJXPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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